molecular formula C21H26O2Si B14319200 3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one CAS No. 113337-81-8

3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one

Cat. No.: B14319200
CAS No.: 113337-81-8
M. Wt: 338.5 g/mol
InChI Key: MVAUKPMSLOJPGL-UHFFFAOYSA-N
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Description

3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one is an organic compound characterized by the presence of a trimethylsilyl group, which is a functional group in organic chemistry consisting of three methyl groups bonded to a silicon atom. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

The synthesis of 3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one typically involves the use of trimethylsilylating reagents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. These reagents are used to derivatize non-volatile compounds by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . The reaction conditions often include the use of an organic solvent and a catalyst to facilitate the reaction.

Chemical Reactions Analysis

3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides chemical stability and reactivity, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various scientific and industrial applications.

Properties

CAS No.

113337-81-8

Molecular Formula

C21H26O2Si

Molecular Weight

338.5 g/mol

IUPAC Name

3-methyl-1,5-diphenyl-5-trimethylsilyloxypent-4-en-1-one

InChI

InChI=1S/C21H26O2Si/c1-17(15-20(22)18-11-7-5-8-12-18)16-21(23-24(2,3)4)19-13-9-6-10-14-19/h5-14,16-17H,15H2,1-4H3

InChI Key

MVAUKPMSLOJPGL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)C=C(C2=CC=CC=C2)O[Si](C)(C)C

Origin of Product

United States

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